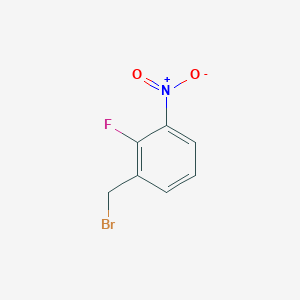

1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Description

The exact mass of the compound 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-2-fluoro-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-fluoro-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIESICVJNXXYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731100 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946125-65-1 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: Properties, Reactivity, and Applications for Advanced Research

This guide provides an in-depth analysis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1), a substituted toluene derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of comprehensive experimental data for this specific isomer, this document synthesizes known information and provides expert analysis based on the well-documented properties of its structural isomers and the fundamental principles of chemical reactivity. This approach ensures a scientifically grounded resource for researchers, scientists, and drug development professionals.

Molecular Identification and Physicochemical Properties

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a poly-functionalized aromatic compound. Its structure incorporates a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom, creating a unique electronic and steric environment that dictates its chemical behavior.

While detailed experimental data for the target compound is not extensively published, its basic properties can be summarized. For a comprehensive understanding, a comparison with its closely related isomers is instructive.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene and Key Isomers

| Property | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | 2-(Bromomethyl)-1-fluoro-3-nitrobenzene |

| CAS Number | 946125-65-1[1] | 1958-93-6[2] |

| Molecular Formula | C₇H₅BrFNO₂[1][3] | C₇H₅BrFNO₂[2] |

| Molecular Weight | 234.02 g/mol [1][3] | 234.02 g/mol |

| Appearance | Not specified (likely solid) | Not specified |

| Predicted Density | 1.733 g/cm³[3] | Not specified |

The presence of the bromomethyl group makes this compound a potent lachrymator and alkylating agent, while the fluoronitroaromatic core is a key pharmacophore in modern drug discovery.

Expected Reactivity and Synthetic Utility

The reactivity of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is governed by the interplay of its three key functional groups: the bromomethyl group, the aromatic nitro group, and the fluorine substituent.

The Benzylic Bromide Moiety

The C-Br bond in the bromomethyl group is the primary site of reactivity. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), making it an excellent electrophile for introducing the 2-fluoro-3-nitrophenylmethyl moiety into a target molecule.[4]

-

Causality: The stability of the benzylic carbocation intermediate (in SN1 pathways) or the accessibility of the benzylic carbon (in SN2 pathways) makes this group significantly more reactive than a simple alkyl bromide. The electron-withdrawing nature of the nitro and fluoro groups on the ring can influence the reaction mechanism, generally favoring an SN2 pathway.

Common transformations include:

-

Alkylation: Reaction with O-, N-, S-, and C-nucleophiles to form ethers, amines, thioethers, and new carbon-carbon bonds, respectively.

-

Fluorination: Can be converted to the corresponding fluoride using nucleophilic fluorinating agents.[5][6][7]

-

Grignard Reagent Formation: While challenging in the presence of the nitro group, under specific conditions, it could form an organometallic species.

The Fluoronitroaromatic Core

The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups. This has two major consequences:

-

Resistance to Electrophilic Aromatic Substitution: The deactivated ring is not amenable to typical electrophilic reactions like Friedel-Crafts alkylation or acylation.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the powerful nitro group, is activated towards displacement by strong nucleophiles. This provides a pathway to introduce alternative functionalities at the C2 position.

The nitro group itself can be readily reduced to an aniline, a cornerstone transformation in the synthesis of many pharmaceutical agents and heterocyclic systems.

Caption: Key reactivity pathways for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

Role in Medicinal Chemistry and Drug Discovery

The structural motifs within 1-(Bromomethyl)-2-fluoro-3-nitrobenzene are highly valued in drug development.

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[8][9] It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability.[8][10][11]

-

Nitroaromatic Compounds: While sometimes associated with toxicity, the nitro group is a key pharmacophore in many approved drugs and serves as a versatile synthetic handle. Its strong electron-withdrawing nature can be crucial for receptor binding, and its reduction to an amine provides a critical vector for molecular diversification.

This reagent is therefore an attractive building block for synthesizing libraries of complex molecules for screening in oncology, neurology, and infectious disease programs.

Proposed Synthesis Protocol

A plausible synthetic route to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene starts from the commercially available 2-fluoro-3-nitrotoluene. The key transformation is a free-radical bromination of the benzylic methyl group.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., isopropyl acetate or carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents).[12]

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the benzylic CH₂Br signal around 4.5-4.8 ppm in the ¹H NMR spectrum is a key diagnostic indicator.

Safety, Handling, and Storage

Trustworthiness: Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1), the following protocols are based on the detailed SDS for the closely related isomer, 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (CAS 1958-93-6) .[2][13] This compound is classified as causing severe skin burns and eye damage. It is imperative to handle the title compound with, at a minimum, the same level of caution. One vendor notes the target compound is corrosive to metals.[14]

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 1A/1B (Causes severe skin burns and eye damage)[2][13]

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[2][13]

-

Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[2]

Caption: Safe handling workflow for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

Mandatory Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and splash-proof chemical safety goggles and a face shield.[2]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[2] Prevent dust generation during handling. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The area should be designated for corrosive materials. Protect from direct sunlight and moisture.

-

First Aid (Based on Isomer Data):

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2][13] Remove all contaminated clothing.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

This technical guide provides a framework for understanding and safely utilizing 1-(Bromomethyl)-2-fluoro-3-nitrobenzene in a research setting. By combining available data with established chemical principles, researchers can leverage the synthetic potential of this valuable building block while adhering to the highest standards of laboratory safety.

References

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. 946125-65-1[1-(bromomethyl)-2-fluoro-3-nitrobenzene 97%]- Jizhi Biochemical [acmec.com.cn]

- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. benchchem.com [benchchem.com]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 946125-65-1|1-(bromomethyl)-2-fluoro-3-nitrobenzene| Ambeed [ambeed.com]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

The Synthetic Cornerstone: A Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, bearing the CAS number 946125-65-1, has emerged as a reagent of significant interest. Its trifunctional nature—a reactive benzylic bromide, an electron-withdrawing nitro group, and a modulating fluorine atom—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Section 1: Chemical and Physical Properties

The utility of any chemical reagent is fundamentally governed by its intrinsic physical and chemical properties. While comprehensive experimental data for this specific molecule is not widely published, we can infer its characteristics from closely related compounds and computational models.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

| Property | Value | Source/Method |

| CAS Number | 946125-65-1 | - |

| Molecular Formula | C₇H₅BrFNO₂ | - |

| Molecular Weight | 234.02 g/mol | - |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Purity | Typically >95-97% | [2] |

| Calculated LogP | 2.41 | XLOGP3 |

| Topological Polar Surface Area (TPSA) | 45.82 Ų | Ertl et al. |

| Hazard Class | 8 (Corrosive) | GHS |

Note: Some properties are calculated or inferred from related structures due to limited published experimental data for this specific compound.

Section 2: Synthesis and Characterization

The primary route to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is through the radical bromination of its toluene precursor, 2-fluoro-3-nitrotoluene. This reaction is a cornerstone of organic synthesis, allowing for the selective functionalization of a benzylic methyl group.

Synthetic Pathway

The synthesis is typically achieved via a free-radical chain reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), with N-bromosuccinimide (NBS) serving as the bromine source.

Caption: Synthetic route to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the benzylic bromination of similar nitrotoluene derivatives. As a Senior Application Scientist, I must stress that this is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

-

2-fluoro-3-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in anhydrous CCl₄.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

-

Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data is essential for structural confirmation and purity assessment. While a publicly available, verified spectrum for this specific compound is elusive, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The electron-withdrawing effects of the nitro and fluoro groups will shift these protons downfield.

-

Benzylic Protons (2H): A singlet will be observed for the -CH₂Br protons, typically in the range of δ 4.5-4.8 ppm.

¹³C NMR (Predicted):

-

Benzylic Carbon: The carbon of the -CH₂Br group is expected to resonate around δ 30-35 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons will be present in the region of δ 115-155 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F), and the carbons ortho and para to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted):

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Asymmetric NO₂ stretch: ~1530 cm⁻¹

-

Symmetric NO₂ stretch: ~1350 cm⁻¹

-

C-F stretch: ~1250 cm⁻¹

-

C-Br stretch: ~680-550 cm⁻¹

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled approach to the synthesis of complex molecules.

Sources

"1-(Bromomethyl)-2-fluoro-3-nitrobenzene" molecular weight and formula

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, a key chemical intermediate in advanced organic synthesis. The document details its molecular characteristics, physicochemical properties, safety and handling protocols, and its strategic applications, particularly within pharmaceutical research and drug development. By elucidating the synergistic roles of its distinct functional groups—the reactive bromomethyl moiety, the modulating fluoro group, and the versatile nitro group—this guide serves as an essential resource for researchers and chemists. The content is grounded in authoritative sources to ensure scientific integrity and provides practical insights into the compound's utility as a versatile building block for complex molecular architectures.

Core Molecular Identity and Physicochemical Properties

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a substituted aromatic compound whose utility in organic synthesis is derived from its unique trifunctionalized structure. The precise arrangement of a bromomethyl, a fluoro, and a nitro group on the benzene ring allows for a wide range of selective chemical transformations.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

| Attribute | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Monoisotopic Mass | 232.95384 Da |

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be listed under several names. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

| Identifier | Value |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene |

| Synonyms | 2-Fluoro-3-nitrobenzyl bromide |

| CAS Number | 946125-65-1[1] |

Physicochemical Properties

The physical and chemical properties of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Creamy beige, granular crystalline powder | [1] |

| Boiling Point | 311.7±27.0 °C (Predicted) | [1] |

| Density | 1.733±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory when handling 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive safety plan should be in place prior to handling this chemical.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

-

Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[2][4]

-

Respiratory Protection: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[4]

-

-

Handling: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Storage and Disposal

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

Storage Conditions: Store locked up in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Disposal: Dispose of contents/container to a hazardous waste disposal facility in accordance with local, state, and federal regulations.[2]

Applications in Organic Synthesis and Drug Discovery

The strategic value of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene lies in its capacity to serve as a versatile building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. The interplay of its three functional groups provides a powerful platform for molecular design.

The Role of the Functional Groups

Each functional group offers a distinct chemical handle, allowing for sequential and controlled modifications.

Caption: Synthetic utility of the key functional groups in 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

-

Bromomethyl Group (-CH₂Br): This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of the 2-fluoro-3-nitrophenyl moiety onto a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, which is a common strategy in the construction of drug candidates.

-

Fluoro Group (-F): The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry.[5][6] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's metabolic stability and pharmacokinetic profile.[5][7][8]

-

Nitro Group (-NO₂): The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂). This transformation opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Strategic Use in Drug Development

The combination of these features makes 1-(Bromomethyl)-2-fluoro-3-nitrobenzene a valuable intermediate in the synthesis of novel therapeutic agents. Researchers can utilize this compound to:

-

Introduce a Fluorinated Aromatic Ring: Enhance metabolic stability and binding affinity of a lead compound.

-

Perform Site-Specific Alkylation: Connect the core structure to other parts of a target molecule via the reactive bromomethyl group.

-

Generate an Amino Precursor: Use the nitro group as a masked amine for later-stage diversification and construction of complex scaffolds.

This strategic approach allows for the efficient generation of compound libraries for screening and accelerates the drug discovery process.

Illustrative Synthetic Protocol

The synthesis of compounds using 1-(Bromomethyl)-2-fluoro-3-nitrobenzene typically involves nucleophilic substitution at the benzylic carbon. The following is a generalized, illustrative protocol for the N-alkylation of a primary amine.

Experimental Workflow: N-Alkylation

Objective: To couple 1-(Bromomethyl)-2-fluoro-3-nitrobenzene with a generic primary amine (R-NH₂).

Step 1: Reagent Preparation

-

Dissolve the primary amine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.

Step 2: Reaction Execution

-

In a separate flask, dissolve 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (1.0-1.1 equivalents) in the same solvent.

-

Slowly add the solution of the benzyl bromide to the amine/base mixture at room temperature with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Gentle heating may be required to drive the reaction to completion.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product using column chromatography on silica gel to yield the desired N-(2-fluoro-3-nitrobenzyl) amine.

Caption: Generalized workflow for the N-alkylation of a primary amine.

Conclusion

1-(Bromomethyl)-2-fluoro-3-nitrobenzene stands out as a highly valuable and versatile chemical intermediate. Its trifunctionalized nature provides chemists and drug development professionals with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in advancing scientific research.

References

- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet - 2-(Bromomethyl)-1-fluoro-3-nitrobenzene. Fluorochem.

- Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene. Biosynth.

- 2-Fluoro-3-nitrobenzyl bromide | 946125-65-1. ChemicalBook.

- SAFETY DATA SHEET - 2-(Bromomethyl)-1-fluoro-3-nitrobenzene. Fisher Scientific.

- Fluorine in drug discovery: Role, design and case studies.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Case studies of fluorine in drug discovery. Elsevier.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. 2-Fluoro-3-nitrobenzyl broMide | 946125-65-1 [amp.chemicalbook.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 8. jelsciences.com [jelsciences.com]

Spectroscopic Characterization of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: A Technical Guide

This guide provides a comprehensive technical overview of the key spectroscopic features of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene , a substituted toluene derivative of significant interest as a building block in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on fundamental spectroscopic principles to serve as a robust reference for the characterization of this compound.

The structural analysis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1) relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides a unique and complementary piece of the structural puzzle, which, when assembled, allows for confident identification and purity assessment.

Molecular Structure

The unique substitution pattern of the benzene ring dictates the distinct spectroscopic signature of the molecule. The presence of a benzylic bromide provides a reactive handle for further chemical modification, while the electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the electronic environment of the aromatic ring.

Caption: Chemical structure of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic (benzylic) region.

-

Benzylic Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine are chemically equivalent. They are expected to produce a singlet around 4.7 ppm . The significant downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. A small four-bond coupling to the fluorine atom (⁴J HF) might cause this peak to appear as a narrow doublet.

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They are all shifted downfield due to the strong electron-withdrawing effect of the nitro group.

-

The proton at C6 is expected to be a triplet of doublets (td) around 7.8-8.0 ppm .

-

The proton at C4 is predicted to be a triplet of doublets (td) around 7.6-7.8 ppm .

-

The proton at C5 should appear as a multiplet, likely a triplet of triplets (tt), around 7.4-7.6 ppm .

-

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Multiplet (td) | 1H | Ar-H (C6) |

| ~ 7.6 - 7.8 | Multiplet (td) | 1H | Ar-H (C4) |

| ~ 7.4 - 7.6 | Multiplet (tt) | 1H | Ar-H (C5) |

| ~ 4.7 | Singlet (or narrow d) | 2H | -CH₂ Br |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

-

Benzylic Carbon (-CH₂Br): This carbon will appear significantly upfield compared to the aromatic carbons, likely in the 25-35 ppm range.

-

Aromatic Carbons: These will be found between 115-155 ppm . The carbon directly attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹J CF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller ²J CF and ³J CF couplings, respectively. The carbon attached to the nitro group (C3) and the bromomethyl group (C1) will be significantly deshielded.

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |

| ~ 150 - 155 | C -F | Doublet, large ¹J CF |

| ~ 148 - 152 | C -NO₂ | |

| ~ 135 - 140 | C -CH₂Br | |

| ~ 130 - 135 | Ar-C H | |

| ~ 125 - 130 | Ar-C H | |

| ~ 120 - 125 | Ar-C H | Doublet, ²J CF |

| ~ 25 - 35 | -C H₂Br |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is expected to be dominated by strong absorptions from the nitro group.

-

Nitro Group (NO₂): This is the most diagnostic feature. Two strong and sharp bands are expected: one for the asymmetric stretch and one for the symmetric stretch.

-

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations cause a series of peaks in the 1450-1600 cm⁻¹ region.

-

Alkyl C-H: Stretching from the -CH₂- group will be observed just below 3000 cm⁻¹.

-

C-F and C-Br Bonds: These single bond stretches appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong, sharp band.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂) |

| ~ 1600, 1475 | C=C Stretch | Aromatic |

| 1520 - 1560 | N=O Asymmetric Stretch | Nitro (NO₂) (Strong) |

| 1340 - 1370 | N=O Symmetric Stretch | Nitro (NO₂) (Strong) |

| 1200 - 1300 | C-F Stretch | Fluoroalkane |

| 700 - 900 | C-H Bend (out-of-plane) | Substituted Aromatic |

| 500 - 650 | C-Br Stretch | Bromoalkane |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₇H₅BrFNO₂. The key diagnostic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

m/z for C₇H₅⁷⁹BrFNO₂ ≈ 232.95

-

m/z for C₇H₅⁸¹BrFNO₂ ≈ 234.95

-

-

Major Fragmentation: The most likely fragmentation pathway for benzylic bromides is the loss of the bromine radical, which is a good leaving group, to form a relatively stable benzylic carbocation.

| Predicted m/z | Proposed Fragment | Notes |

| 233 / 235 | [C₇H₅BrFNO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 154 | [C₇H₅FNO₂]⁺ | Base Peak. Resulting from the loss of a bromine radical (•Br). This is a highly stabilized benzylic cation. |

| 187 / 189 | [C₇H₅BrF]⁺ | Loss of a nitro radical (•NO₂). |

| 108 | [C₆H₅F]⁺ | Further fragmentation of the m/z 154 ion. |

Visualization of Primary Fragmentation

The cleavage of the C-Br bond is the most energetically favorable initial fragmentation step.

Caption: Primary fragmentation pathway via loss of a bromine radical.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural confirmation of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is reliably achieved through a combined spectroscopic approach. The ¹H NMR spectrum will clearly distinguish the benzylic protons from the complex aromatic system. The ¹³C NMR confirms the presence of seven unique carbon environments. IR spectroscopy provides definitive evidence for the critical nitro functional group through its strong, characteristic absorption bands. Finally, mass spectrometry confirms the molecular weight and the presence of bromine via its distinct isotopic pattern, with the primary fragmentation pathway further corroborating the benzylic bromide structure. This guide provides a predictive framework for researchers to interpret their experimental data and validate the integrity of this important chemical intermediate.

References

- BLDpharm. 1-(bromomethyl)-2-fluoro-3-nitrobenzene.

- Fluorochem. 2-FLUORO-3-NITROBENZYL BROMIDE.

- Capot Chemical. 946125-65-1 | 2-fluoro-3-nitrobenzyl bromide.

- Ambeed. 946125-65-1|1-(bromomethyl)-2-fluoro-3-nitrobenzene.

- Moldb. 946125-65-1 | 2-Fluoro-3-nitrobenzyl bromide.

- Aribo Biotechnology. CAS: 946125-65-1 Name: 1-(bromomethyl)-2-fluoro-3-nitrobenzene.

- Key Organics. 1-(bromomethyl)-2-fluoro-3-nitrobenzene.

- ChemScene. 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.

- Acmec Biochemical. 1-(bromomethyl)-2-fluoro-3-nitrobenzene,97%.

- PubChem. 1-Bromo-2-fluoro-3-nitrobenzene.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene for Advanced Synthesis

Executive Summary: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS No. 946125-65-1) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of reactive sites—a labile benzylic bromide, an electron-deficient aromatic ring, and a reducible nitro group—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity, stability, and safe handling, supplemented with field-proven experimental protocols and strategic insights for its application in multi-step synthesis.

Molecular Profile and Physicochemical Properties

Structure and Nomenclature

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a substituted benzene derivative. The primary reactive center is the bromomethyl group, which behaves as a benzylic halide. The aromatic ring is heavily influenced by the presence of two strong electron-withdrawing groups: a fluorine atom at the 2-position and a nitro group at the 3-position.

-

IUPAC Name: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene[1]

-

CAS Number: 946125-65-1[1]

-

Molecular Formula: C₇H₅BrFNO₂[2]

-

Synonyms: 2-Fluoro-3-nitrobenzyl bromide

Physicochemical Data

The physical properties of this compound are critical for its handling and use in reactions. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 234.02 g/mol | [3] |

| Appearance | White to light yellow or brown solid/powder | [4] |

| Purity | Typically ≥98% | [4] |

| Storage | Recommended storage under cold conditions (refrigeration) | [1] |

Core Reactivity Analysis

The synthetic utility of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene stems from the predictable and hierarchical reactivity of its functional groups. A thorough understanding of the electronic effects at play is crucial for designing successful synthetic routes.

The Benzylic Bromide: The Primary Reactive Center

The C-Br bond in the bromomethyl group is the most labile site on the molecule. As a benzylic halide, it is highly susceptible to nucleophilic substitution.[5] This reactivity is further enhanced by the electron-withdrawing nature of the substituted aromatic ring.

Mechanistic Considerations: The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, and the choice is dictated by the reaction conditions.

-

Sₙ2 Pathway: This is the most common and controllable pathway. It is favored by the use of primary halides, polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile), and strong, non-bulky nucleophiles. The reaction proceeds with an inversion of stereochemistry if a chiral nucleophile is used.[6][7]

-

Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. While the electron-withdrawing nitro and fluoro groups on the ring would typically destabilize a carbocation, the resonance stabilization from the benzene ring itself still allows for this possibility, especially in polar protic solvents (e.g., ethanol, water) and with weaker nucleophiles.

Expertise & Experience: In practice, for predictable outcomes and to avoid potential side reactions, conditions favoring the Sₙ2 mechanism are almost always preferred. The high reactivity of the benzylic bromide means that it will selectively react in the presence of other, less reactive electrophilic sites on the molecule or other molecules in the reaction mixture.

The Aromatic Ring: An Electron-Deficient System

The fluorine and nitro groups are powerful electron-withdrawing substituents that deactivate the benzene ring towards traditional electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts or further nitration.[8][9]

-

Electrophilic Aromatic Substitution (EAS): The rate of EAS is significantly reduced due to the deactivation of the ring. Any forced reaction would be directed by the substituents. The nitro group is a meta-director, while the fluorine is an ortho-, para-director. The combined effect makes predicting the outcome complex and generally results in low yields, making this an unfavorable synthetic strategy.[10]

-

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom can activate the C-F bond towards nucleophilic aromatic substitution.[11][12] However, the reactivity of the benzylic bromide is orders of magnitude higher. Therefore, SNAr at the C-F position would only be a consideration after the benzylic position has been functionalized and under forcing conditions (high temperature, strong nucleophile).

The Nitro Group: A Versatile Functional Handle

The nitro group is not merely a deactivating group; it is a key functional handle for subsequent transformations. Its reduction to an aniline provides a nucleophilic site, completely altering the electronic character of the aromatic ring and opening up a vast array of synthetic possibilities.[5] This transformation is fundamental in pharmaceutical development for building diverse molecular scaffolds.

Stability, Storage, and Safe Handling

Chemical Stability and Degradation

The compound is generally stable under recommended storage conditions.[13] However, like many benzylic bromides, it is a lachrymator and is sensitive to moisture. Hydrolysis can occur, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. It is also incompatible with strong oxidizing agents.[13]

Recommended Storage

To ensure long-term stability and purity, the following storage conditions are advised:

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended.[1][14]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.

-

Container: Keep the container tightly sealed.[15]

Hazard Analysis and Personal Protective Equipment (PPE)

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a hazardous chemical that must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[3][13]

| Hazard Class | GHS Statement | Recommended PPE |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | Chemical-resistant gloves (e.g., Nitrile), Lab coat |

| Eye Damage | H314: Causes severe skin burns and eye damage | Chemical safety goggles and/or face shield |

| Inhalation | May cause respiratory irritation | Use only in a certified chemical fume hood |

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. [13][15][16][17]

Key Synthetic Applications & Experimental Protocols

The true value of this reagent is demonstrated in its application. Below are trusted, step-by-step protocols for its most common transformations.

Protocol: Nucleophilic Substitution with an Amine

This protocol details the synthesis of a secondary amine via an Sₙ2 reaction, a common step in building drug-like molecules.

Scientist's Rationale:

-

Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively solvates the reagents but does not interfere with the nucleophilicity of the amine, promoting an Sₙ2 pathway.

-

Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and non-nucleophilic base. Its role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Room temperature is often sufficient due to the high reactivity of the benzylic bromide. Gentle heating may be applied to accelerate slow reactions, but progress should be monitored to prevent side product formation.

Step-by-Step Methodology:

-

To a solution of a primary amine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of 1-(bromomethyl)-2-fluoro-3-nitrobenzene (1.1 eq) in acetonitrile dropwise over 15 minutes.

-

Stir the reaction at room temperature.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting benzyl bromide is consumed (typically 2-4 hours).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.

Protocol: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an aniline using tin(II) chloride, a classic and reliable method.

Scientist's Rationale:

-

Reagent: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a robust system for nitro group reduction. It is tolerant of many other functional groups.

-

Solvent: Ethanol (EtOH) is used as a co-solvent to ensure the solubility of the organic starting material.

-

Workup: Basification with NaOH is critical to precipitate the tin salts as tin hydroxide, allowing for their removal by filtration, and to deprotonate the anilinium hydrochloride salt to the free aniline.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl).

-

Heat the reaction mixture to reflux (approx. 78 °C).

-

Self-Validation: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Cool the reaction to 0 °C in an ice bath and slowly add aqueous sodium hydroxide (e.g., 6 M NaOH) until the pH is >10. A thick white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline product.

Strategic Workflow Visualization

The power of 1-(bromomethyl)-2-fluoro-3-nitrobenzene lies in its capacity for sequential functionalization. The following diagram illustrates a typical synthetic strategy.

Caption: Strategic pathways for functionalizing 1-(bromomethyl)-2-fluoro-3-nitrobenzene.

Conclusion

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a powerful and versatile building block for modern organic synthesis. Its reactivity is dominated by the benzylic bromide, which undergoes clean nucleophilic substitution reactions. The electron-withdrawing groups deactivate the aromatic ring to electrophilic attack but provide the crucial nitro functional group, which can be readily converted to an aniline for further derivatization. Understanding this hierarchy of reactivity, coupled with stringent adherence to safety protocols, allows researchers to efficiently leverage this reagent in the development of novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine also offers a means to fine-tune properties like lipophilicity and metabolic stability in drug candidates.[18]

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of 1-Bromo-2-fluoro-3-nitrobenzene in Advanced Chemical Synthesis. [Link]

-

Fisher Scientific. Safety Data Sheet. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-3-nitrotoluene: A Key Pharmaceutical Intermediate. [Link]

-

Organic Chemistry 2. Electrophilic Aromatic Substitution. [Link]

-

The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

-

Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. [Link]

- Google Patents.

-

National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

University of California, Irvine. Experiment 24 – Electrophilic Aromatic Substitution. [Link]

-

PubChem. 1-Bromo-2-fluoro-3-nitrobenzene. [Link]

-

PubChem. 1-Bromo-3-fluoro-2-nitrobenzene. [Link]

-

YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]

-

Chemistry LibreTexts. What is Nucleophilic Substitution?. [Link]

-

OpenStax. 11.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

-

PubChem. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. [Link]

-

National Institutes of Health. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubChem. 2-Bromo-1-fluoro-3-nitrobenzene. [Link]

-

PubChemLite. 2-(bromomethyl)-1-fluoro-3-nitrobenzene. [Link]

Sources

- 1. 946125-65-1|1-(bromomethyl)-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 2-(bromomethyl)-1-fluoro-3-nitrobenzene (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Buy 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene | 1258547-44-2 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. 1958-93-6|2-(Bromomethyl)-1-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.nl [fishersci.nl]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Profile

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2][3] It belongs to a class of reagents that are valuable in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its reactive functional groups.[4][5] The presence of a bromomethyl group, a fluorine atom, and a nitro group on the benzene ring imparts specific reactivity and, consequently, significant safety considerations.

Understanding the fundamental properties of a chemical is the bedrock of a sound risk assessment. While comprehensive experimental data for this specific isomer (CAS No. 946125-65-1) is limited, the data presented below is derived from available safety data sheets and computational models.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

| Property | Value | Source |

| CAS Number | 946125-65-1 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1][2] |

| Appearance | Not explicitly documented; related compounds are typically solids. | [4] |

| Storage Temperature | Recommended at 4°C. | [2] |

Expert Insight: The structure, specifically the -(CH₂Br) group, immediately signals its classification as a benzyl bromide derivative. From field experience, compounds of this class are potent lachrymators (tear-producing agents) and alkylating agents. This inherent reactivity is the primary driver of their utility in synthesis and also the root of their significant biological hazard.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 1-(Bromomethyl)-2-fluoro-3-nitrobenzene and its closely related isomers, the classifications point to significant acute and corrosive hazards.

-

GHS Pictograms:

- (Corrosion) - Indicates the potential for severe skin burns and eye damage.[6]

- (Exclamation Mark) - Indicates skin/eye irritation, acute toxicity (harmful), or respiratory irritation.[7][8]

- (Health Hazard) - May indicate specific target organ toxicity.[9]

- (Skull and Crossbones) - Indicates acute toxicity (fatal or toxic).[9]

-

Hazard Statements (H-Statements):

The causality for these classifications stems directly from the compound's chemical reactivity. The bromomethyl group can readily alkylate biological macromolecules like proteins and DNA, leading to cell damage and irritation. The nitroaromatic core is associated with systemic toxicity.

Caption: Logical workflow from chemical identification to hazard classification and required controls.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered defense against exposure. For a compound of this hazard profile, engineering controls are the primary barrier, supplemented by rigorous use of PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6][11] This is non-negotiable and serves to protect the user from inhaling irritating and potentially toxic vapors or dusts.[6]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[7][9]

-

Safety Stations: A safety shower and eyewash station must be immediately accessible in the area where the chemical is handled.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on the highest potential hazard, which in this case is severe skin and eye damage.

-

Hand Protection: Handle with impermeable, chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] Gloves must be inspected for integrity before each use.[6][12] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[12] Contaminated gloves must be disposed of as hazardous waste.[6][12]

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to European Standard EN166 or OSHA standards.[6][8] Due to the severe corrosive potential, a face shield should be worn in addition to goggles, especially during transfers of larger quantities or when there is a splash risk.

-

Skin and Body Protection: Wear a chemical-resistant lab coat, long pants, and closed-toe shoes to ensure all skin is covered.[6][8] For tasks with a higher risk of spills, a chemical-resistant apron or suit may be necessary. Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[6][9]

-

Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is typically required.[6] However, for emergency situations such as a large spill, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) should be used by trained emergency responders.[12]

Section 4: Safe Handling, Storage, and Incompatibility

Handling Protocols

-

Pre-use Assessment: Before handling, review this guide and the supplier's Safety Data Sheet (SDS). Ensure the fume hood is operational and all necessary PPE is available.

-

Aliquotting and Transfer: Conduct all transfers within a fume hood. Avoid generating dust or aerosols.[12] Use tools (spatulas, syringes) that minimize the risk of spills.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][7][8]

-

Contamination Avoidance: Immediately change any clothing that becomes contaminated.[6] Apply preventive skin protection if necessary.

Storage Conditions

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed when not in use.[6][8]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[6][11] The storage area should be secured and accessible only to authorized personnel.[6][9]

-

Segregation: Store away from incompatible materials.[8]

Chemical Incompatibilities

This compound can react violently or produce hazardous byproducts when mixed with:

Contact with these materials must be strictly avoided.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

General Advice: Move the victim out of the dangerous area. First responders must protect themselves from exposure. Show the chemical's SDS to the attending physician.[1][7][12] Immediate medical attention is required in all cases of significant exposure.[14]

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[6][7][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[7][12][14] Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing.[6][9] Rinse the affected skin with large amounts of running water for at least 15-20 minutes.[6][7][14] Call a physician or poison center immediately.[6][14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[7][12][14] Remove contact lenses if present and easy to do so.[6][7][8] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Do NOT induce vomiting.[6][14] Rinse the mouth thoroughly with water.[1][6][12] Never give anything by mouth to an unconscious person.[1][12] Call a POISON CENTER or doctor immediately.[6]

Caption: Step-by-step emergency response protocol for an acute chemical exposure.

Spill Response

-

Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or silica gel).[6] Collect the material into a suitable, closed container for hazardous waste disposal.[12]

-

Large Spills: Evacuate the area immediately. Do not attempt to clean up without specialized training and equipment. Contact your institution's emergency response team. Prevent the spill from entering drains or waterways.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, regional, and national regulations.

-

Waste Product: Unused or contaminated 1-(Bromomethyl)-2-fluoro-3-nitrobenzene must be disposed of as hazardous waste.[6] Do not mix with other waste streams.

-

Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a sealed, properly labeled container and disposed of through an approved hazardous waste disposal plant.[11][13]

References

- AK Scientific, Inc. (n.d.).

- Fluorochem. (2024). 2-(Bromomethyl)

- Biosynth. (2021).

- Sigma-Aldrich. (2024).

- Capot Chemical. (2010). MSDS of 1-bromo-3-fluoro-2-nitrobenzene.

-

PubChem. (n.d.). 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (2014).

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

- Aaron Chemicals LLC. (2024). 1-(Bromomethyl)

- Sigma-Aldrich. (2025).

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2012).

- Fisher Scientific. (2024).

- Fisher Scientific. (2012). 2-(Bromomethyl)

- ChemicalBook. (2025).

- ECHEMI. (2019).

- Al-Karadaghi, S., et al. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central.

-

PubChemLite. (n.d.). 2-(bromomethyl)-1-fluoro-3-nitrobenzene. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). 1-Fluoro-3-methoxy-2-nitrobenzene.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 2-(bromomethyl)-1-fluoro-3-nitrobenzene (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. aksci.com [aksci.com]

- 8. biosynth.com [biosynth.com]

- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 10. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus is on the free-radical bromination of 2-fluoro-3-nitrotoluene, a robust and widely adopted synthetic strategy. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol derived from established methodologies for analogous compounds, discusses critical process parameters, and outlines essential safety considerations. Intended for researchers, chemists, and professionals in drug development, this guide aims to bridge theoretical knowledge with practical application, ensuring a comprehensive understanding for successful synthesis.

Introduction and Strategic Overview

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a substituted toluene derivative whose value lies in its trifunctional nature. The bromomethyl group serves as a versatile electrophilic handle for introducing the 2-fluoro-3-nitrophenyl moiety into larger molecules through nucleophilic substitution reactions. The nitro and fluoro substituents on the aromatic ring significantly influence the molecule's electronic properties and reactivity, making it a crucial building block in medicinal chemistry for creating complex molecular architectures.

The most direct and industrially scalable approach to synthesizing this target molecule is through the selective bromination of the benzylic methyl group of 2-fluoro-3-nitrotoluene. This transformation is best accomplished via a free-radical chain reaction, a cornerstone of organic synthesis for its high regioselectivity on activated C-H bonds adjacent to aromatic systems.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points directly to 2-fluoro-3-nitrotoluene as the immediate precursor. The C-Br bond is formed by the functionalization of a C-H bond in the methyl group.

The synthesis of the starting material, 2-fluoro-3-nitrotoluene, is typically achieved by the nitration of o-fluorotoluene. This reaction yields a mixture of isomers, from which the desired 2-fluoro-3-nitrotoluene must be separated and purified.[1]

Core Synthetic Pathway: Free-Radical Bromination

The conversion of 2-fluoro-3-nitrotoluene to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a classic example of a benzylic bromination. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, is the method of choice for this transformation.[2] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[2][3]

Mechanism of Action

The reaction proceeds through a well-established free-radical chain mechanism.[4][5]

-

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals then react with trace amounts of HBr to generate the bromine radical (Br•), which is the key chain carrier.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-fluoro-3-nitrotoluene. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.

-

The newly formed 2-fluoro-3-nitrobenzyl radical reacts with a molecule of Br₂, which is present in low concentration, to form the desired product, 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, and a new bromine radical. This bromine radical then continues the chain reaction.

-

-

Role of NBS: N-Bromosuccinimide's primary role is to provide a constant, low concentration of molecular bromine (Br₂).[6] It reacts with the hydrogen bromide (HBr) generated during the propagation step to regenerate Br₂. This is crucial for preventing competitive electrophilic addition of Br₂ to the aromatic ring.[4][6]

-

Termination: The chain reaction is terminated when two radicals combine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, adapted from established methods for the bromination of substituted nitrotoluenes.[7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| 2-Fluoro-3-nitrotoluene | 155.12 | 15.5 g | 0.10 mol | Starting material[8] |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 mol (1.1 eq) | Recrystallize if colored[2] |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 1.0 mmol (1 mol%) | Radical initiator[9] |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | Anhydrous solvent[3] |

| Saturated NaHCO₃ solution | - | As needed | - | For washing |

| Saturated NaCl solution (Brine) | - | As needed | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |

Step-by-Step Procedure

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a stopper. Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 2-fluoro-3-nitrotoluene (15.5 g, 0.10 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and anhydrous carbon tetrachloride (200 mL).

-

Initiation: Add benzoyl peroxide (0.24 g, 1.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the progress of the denser succinimide byproduct, which forms and floats on the surface of the CCl₄. The reaction is typically complete within 2-4 hours.

-

Work-up (Quenching and Extraction):

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining HBr or succinimide, followed by saturated sodium chloride (brine) solution (1 x 50 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

-

Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often a light brown oil or a low-melting solid.[7] It can be purified by recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.

Mechanistic and Practical Considerations

-

Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway.[3] However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or supercritical CO₂ have been explored.[10]

-

Initiator: Both AIBN and benzoyl peroxide are effective initiators. BPO is often preferred due to its lower cost. The amount should be catalytic (1-2 mol%).

-

Purity of NBS: For successful and clean reactions, it is often necessary to use freshly recrystallized NBS. Impurities, particularly bromine, can lead to side reactions.[3] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of Br₂.[3]

-

Exclusion of Water: The reaction must be conducted under anhydrous conditions. Water can hydrolyze NBS and the desired brominated product.[3]

Safety and Hazard Management

The synthesis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene involves several hazardous materials and requires strict adherence to safety protocols.

-

1-(Bromomethyl)-2-fluoro-3-nitrobenzene (Product): As a benzylic bromide, the product is expected to be a lachrymator and a skin irritant. Analogous compounds cause severe skin burns and eye damage.[11] Handle only in a well-ventilated chemical fume hood.

-

N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[12][13] It is an oxidizing agent and should be kept away from combustible materials.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-